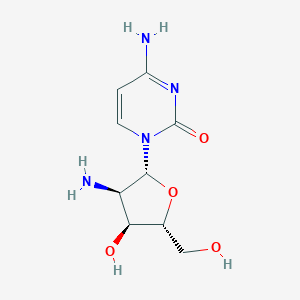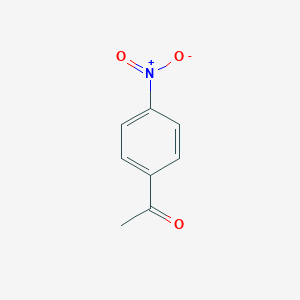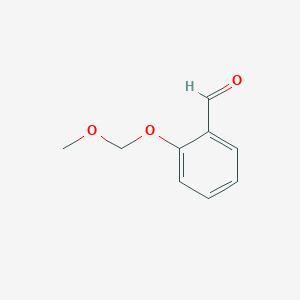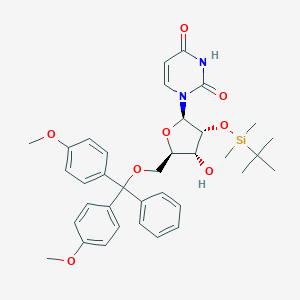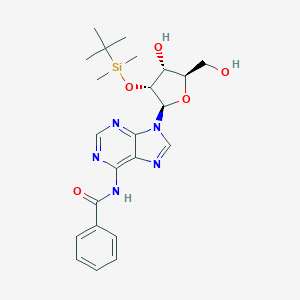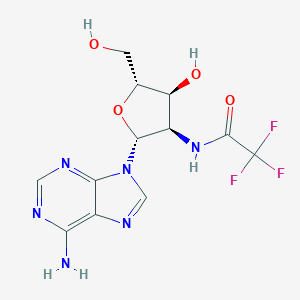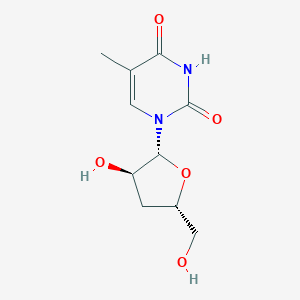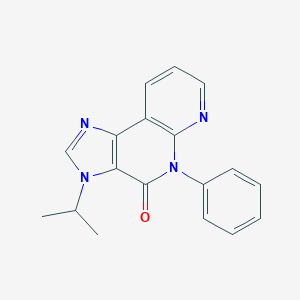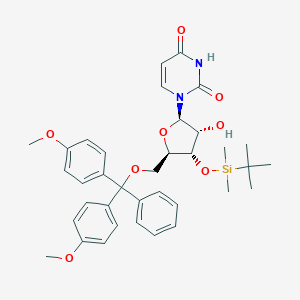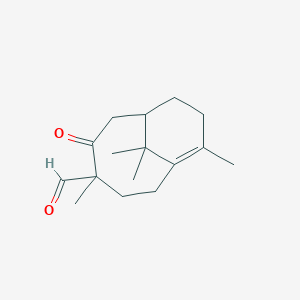
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde, also known as TMBUCA, is a chemical compound that has been the subject of extensive scientific research due to its unique properties and potential applications in various fields. In
Applications De Recherche Scientifique
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been studied extensively for its potential applications in various fields of science. In the field of organic chemistry, 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been used as a starting material for the synthesis of other compounds with interesting properties. In the field of biochemistry, 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been investigated for its potential as an enzyme inhibitor and as a fluorescent probe for detecting various biomolecules.
Mécanisme D'action
The mechanism of action of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde is not well understood, but it is believed to act by binding to specific enzymes or biomolecules and altering their activity or function. 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a role in the regulation of neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde can inhibit the activity of certain enzymes, such as acetylcholinesterase, and can also bind to specific biomolecules, such as DNA and RNA. In vivo studies have shown that 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde can affect the behavior and physiology of animals, including changes in locomotion, feeding behavior, and neurotransmitter levels.
Avantages Et Limitations Des Expériences En Laboratoire
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has several advantages for use in laboratory experiments, including its high yield and purity, its stability, and its ability to act as a fluorescent probe for detecting various biomolecules. However, 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Orientations Futures
There are several future directions for research on 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde. One area of interest is the development of new synthetic methods for producing 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde and related compounds. Another area of interest is the investigation of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde's potential as an enzyme inhibitor and as a fluorescent probe for detecting various biomolecules. Additionally, further studies are needed to better understand the mechanism of action of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde involves the reaction of 2,6-dimethylphenol with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions, including oxidation and cyclization, to produce 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde in high yield and purity.
Propriétés
Numéro CAS |
132929-71-6 |
|---|---|
Nom du produit |
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde |
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
4,10,11,11-tetramethyl-5-oxobicyclo[5.3.1]undec-1(10)-ene-4-carbaldehyde |
InChI |
InChI=1S/C16H24O2/c1-11-5-6-12-9-14(18)16(4,10-17)8-7-13(11)15(12,2)3/h10,12H,5-9H2,1-4H3 |
Clé InChI |
LFDQPDHLLJWAIP-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C(=O)CC(C2(C)C)CC1)(C)C=O |
SMILES canonique |
CC1=C2CCC(C(=O)CC(C2(C)C)CC1)(C)C=O |
Synonymes |
4,10,11,11-FOBUC 4,10,11,11-tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



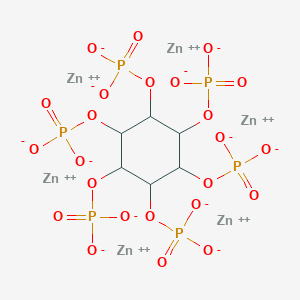


![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)

